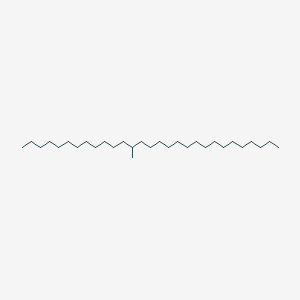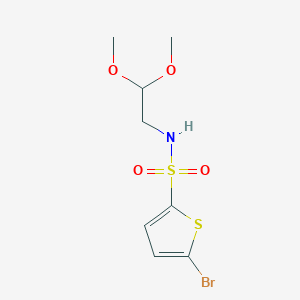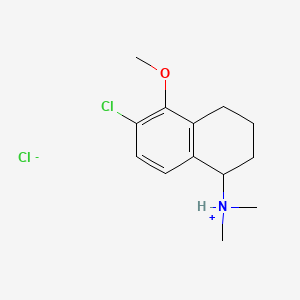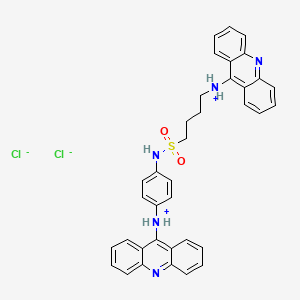
13-Methylnonacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Methylnonacosane is a long-chain hydrocarbon with the molecular formula C₃₀H₆₂. It is a branched alkane, specifically a methyl-substituted nonacosane. This compound is known for its presence in the cuticular lipids of insects, where it plays a role in their chemical communication and protection.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylnonacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a nonacosane precursor is reacted with a methylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often include an inert atmosphere and controlled temperatures to ensure selective methylation at the desired position.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques to achieve high yields and purity. The process is optimized to minimize by-products and ensure the scalability of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions are less common for alkanes, but under specific conditions, this compound can be reduced to simpler hydrocarbons using strong reducing agents like lithium aluminum hydride.
Substitution: Halogenation is a common substitution reaction for alkanes. This compound can react with halogens, such as chlorine or bromine, under UV light to form haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Chlorine (Cl₂), bromine (Br₂), UV light
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Simpler hydrocarbons
Substitution: Haloalkanes
科学的研究の応用
13-Methylnonacosane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex hydrocarbon mixtures.
Biology: The compound is studied for its role in insect communication and behavior. It is a key component of the cuticular lipids in many insect species, influencing their interactions and mating behaviors.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases or conditions, given its presence in biological samples.
Industry: this compound is used in the formulation of specialty lubricants and as a standard in the calibration of analytical instruments.
作用機序
The mechanism by which 13-Methylnonacosane exerts its effects, particularly in biological systems, involves its interaction with the lipid membranes of cells. In insects, it integrates into the cuticular lipid layer, providing a barrier against environmental stressors and aiding in chemical communication. The molecular targets include specific receptors on the insect’s antennae, which detect the compound and trigger behavioral responses.
類似化合物との比較
Nonacosane: A straight-chain alkane with the formula C₂₉H₆₀, lacking the methyl substitution.
2-Methylnonacosane: Another methyl-substituted nonacosane, but with the methyl group at the second position.
3-Methylnonacosane: Similar to 13-Methylnonacosane but with the methyl group at the third position.
Uniqueness of this compound: this compound is unique due to its specific methyl substitution at the 13th position, which influences its physical and chemical properties. This positional isomerism affects its boiling point, melting point, and reactivity, making it distinct from other nonacosane derivatives.
特性
CAS番号 |
7371-98-4 |
|---|---|
分子式 |
C30H62 |
分子量 |
422.8 g/mol |
IUPAC名 |
13-methylnonacosane |
InChI |
InChI=1S/C30H62/c1-4-6-8-10-12-14-16-17-18-19-21-23-25-27-29-30(3)28-26-24-22-20-15-13-11-9-7-5-2/h30H,4-29H2,1-3H3 |
InChIキー |
LKHFDNVPHQRIMQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![beta-Alanine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13774888.png)



![[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate](/img/structure/B13774912.png)




